2H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, 2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s core consists of a triazolopyrimidine ring system fused with a phenyl group. This fusion results in unique chemical and biological characteristics.
2H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, 2-phenyl-: is a heterocyclic compound with an intriguing structure. It belongs to the class of triazolopyrimidines, which have gained attention due to their diverse pharmacological properties.
Preparation Methods
Synthetic Routes: One approach involves the synthesis of the intermediate .
Reaction Conditions: The specific reaction conditions for this synthesis may vary, but the click reaction typically involves azide-alkyne cycloaddition. The C–C bond coupling step may utilize transition metal catalysts.
Industrial Production: While industrial-scale production methods are not widely reported, research efforts continue to optimize synthetic routes for large-scale production.
Chemical Reactions Analysis
Reactivity: can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: The products formed from these reactions may include derivatives with modified phenyl groups or additional functional groups.
Scientific Research Applications
Chemistry: Researchers explore the compound’s reactivity, design analogs, and study its interactions with other molecules.
Medicine: The compound’s EGFR-targeting activity makes it relevant for cancer therapy.
Industry: While not yet widely used, its unique structure may inspire novel drug development.
Mechanism of Action
EGFR Inhibition: The compound inhibits EGFR, a critical protein involved in cell survival, growth, and differentiation. By blocking EGFR signaling pathways, it suppresses cancer cell proliferation.
Molecular Targets: EGFR itself is the primary target.
Pathways Involved: EGFR pathways regulate cell cycle progression, apoptosis, and tumor growth.
Comparison with Similar Compounds
Uniqueness: stands out due to its fused triazolopyrimidine-phenyl structure.
Similar Compounds: Other triazolopyrimidines, such as fused [1,2,3]triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidines , exhibit similar properties.
Properties
CAS No. |
102712-30-1 |
---|---|
Molecular Formula |
C10H9N7 |
Molecular Weight |
227.23 g/mol |
IUPAC Name |
2-phenyltriazolo[4,5-d]pyrimidine-5,7-diamine |
InChI |
InChI=1S/C10H9N7/c11-8-7-9(14-10(12)13-8)16-17(15-7)6-4-2-1-3-5-6/h1-5H,(H4,11,12,13,14,16) |
InChI Key |
ORDVTYXHXCJPEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C(=NC(=NC3=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.